4-(Dodecyloxy)benzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 306.44 g/mol. It is classified as a benzoic acid derivative, specifically featuring a dodecyloxy group attached to the para position of the benzene ring. This compound is notable for its hydrophobic dodecyl chain, which contributes to its unique properties in various applications, particularly in materials science and biology. The compound appears as a solid at room temperature, with a melting point around 95 °C .
Currently, there is no scientific research readily available detailing a specific mechanism of action for 4-(dodecyloxy)benzoic acid.
One area of study for 4-DOBA is its use in liquid crystals. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. 4-DOBA, due to its elongated structure, has been investigated for its ability to form liquid crystal phases PubChem, National Institutes of Health: . The specific properties of these phases, such as their transition temperatures and response to external stimuli, are of interest for applications in displays and other photonic devices.
The chemical behavior of 4-(Dodecyloxy)benzoic acid is influenced by its functional groups. It can undergo typical reactions associated with carboxylic acids, such as:
The compound's structure allows it to participate in hydrogen bonding due to the presence of the carboxylic acid group, which can affect its solubility and reactivity in various solvents .
4-(Dodecyloxy)benzoic acid exhibits notable biological activity. Studies indicate that it can act as an inhibitor for several cytochrome P450 enzymes, including CYP1A2 and CYP2C9, which are involved in drug metabolism. This property may influence its pharmacokinetics and potential interactions with other pharmaceuticals . Additionally, it has been reported to cause skin and eye irritation, highlighting the need for caution when handling this compound .
The synthesis of 4-(Dodecyloxy)benzoic acid typically involves the following steps:
Alternative methods may include direct coupling reactions or using protective groups during synthesis to prevent unwanted side reactions .
4-(Dodecyloxy)benzoic acid has several applications across different fields:
Interaction studies have shown that 4-(Dodecyloxy)benzoic acid can influence the activity of drug-metabolizing enzymes, suggesting potential implications for drug interactions when co-administered with other therapeutic agents. Its ability to inhibit cytochrome P450 enzymes indicates that it could alter the metabolism of co-administered drugs, necessitating further investigation into its pharmacological profile and safety .
Similar compounds include:
Compound | Molecular Formula | Unique Properties |
---|---|---|
4-(Dodecyloxy)benzoic acid | C19H30O3 | Liquid crystal applications; enzyme inhibition |
Decanoic Acid | C10H20O2 | Antimicrobial properties |
Dodecanoic Acid | C12H24O2 | Used in food and cosmetics |
Benzoic Acid | C7H6O2 | Common preservative; low solubility |
The uniqueness of 4-(Dodecyloxy)benzoic acid lies in its combination of hydrophobicity from the dodecyl chain and functionality from the benzoic acid moiety, making it particularly valuable in specialized applications like liquid crystals and enzyme modulation .
Irritant